![molecular formula C9H10N6OS B5817176 4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone](/img/structure/B5817176.png)
4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone
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Overview
Description
4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a semicarbazone derivative of 4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde and has been the focus of several research studies.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone is not fully understood. However, it has been suggested that the compound may exert its anti-cancer activity by inducing apoptosis in cancer cells. It may also inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. It has also been shown to have a low toxicity profile, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone is its versatility in various lab experiments. It can be used in cell culture studies, animal models, and clinical trials. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, the development of more efficient synthesis methods and the optimization of its physicochemical properties may enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, 4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone is a promising compound with potential applications in various fields of scientific research. Its versatility, low toxicity profile, and potential therapeutic benefits make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and to optimize its physicochemical properties for therapeutic use.
Synthesis Methods
The synthesis method of 4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization.
Scientific Research Applications
4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone has potential applications in various fields of scientific research. It has been studied for its anti-cancer activity, anti-inflammatory activity, and antibacterial activity. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
[(Z)-[4-(1,2,4-triazol-1-ylmethyl)thiophen-2-yl]methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6OS/c10-9(16)14-12-2-8-1-7(4-17-8)3-15-6-11-5-13-15/h1-2,4-6H,3H2,(H3,10,14,16)/b12-2- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDDGVVTEQKDQF-OIXVIMQBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CN2C=NC=N2)C=NNC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1CN2C=NC=N2)/C=N\NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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